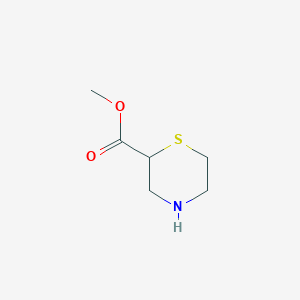

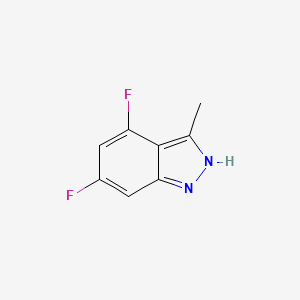

![molecular formula C8H6N4 B11917705 2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11917705.png)

2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-アミノピラゾロ[1,5-a]ピリジン-3-カルボニトリルは、ピラゾール環とピリジン環が縮合したヘテロ環化合物です。この化合物は、潜在的な生物活性と様々な生物活性分子の合成のためのビルディングブロックとしての役割から、医薬品化学において大きな関心を集めています。

2. 製法

合成経路と反応条件

2-アミノピラゾロ[1,5-a]ピリジン-3-カルボニトリルの合成は、一般的に、アミノアゾールと(エトキシメチレン)マロンジニトリルの環状縮合反応によって行われます。反応は、初期成分をピリジン中で加熱還流することにより行われます。 この方法により、アゾールフラグメントに電子供与基と電子求引基の両方を有するニトリルアゾロピリミジンライブラリーを調製することができます .

工業生産方法

2-アミノピラゾロ[1,5-a]ピリジン-3-カルボニトリルに対する特定の工業生産方法は、広範には文書化されていませんが、一般的なアプローチは、高収率と高純度を確保するために、制御された条件下での大規模な環状縮合反応です。自動反応器や連続フローシステムの使用により、生産プロセスの効率とスケーラビリティを向上させることができます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile typically involves the cyclocondensation of aminoazoles with (ethoxymethylidene)malononitrile. The reaction is carried out by heating the initial components in pyridine under reflux conditions. This method allows for the preparation of a library of nitrileazolopyrimidines containing both electron-donating and electron-withdrawing substituents in the azole fragment .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反応の分析

反応の種類

2-アミノピラゾロ[1,5-a]ピリジン-3-カルボニトリルは、様々な種類の化学反応を起こします。これには以下が含まれます。

酸化: この化合物は酸化されて対応する酸化物を生成することができます。

還元: 還元反応は、ニトリル基をアミンまたはその他の官能基に変換することができます。

置換: アミノ基は求核置換反応に参加し、様々な誘導体の生成につながる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲン化アルキルやアシルクロリドなどの試薬を置換反応に使用することができます。

生成される主な生成物

これらの反応から生成される主な生成物には、様々な置換ピラゾロ[1,5-a]ピリジン誘導体があり、置換基の種類に応じて、異なる生物活性を示す可能性があります。

科学的研究の応用

2-アミノピラゾロ[1,5-a]ピリジン-3-カルボニトリルは、科学研究において幅広い応用範囲を持っています。

化学: 複雑なヘテロ環化合物の合成のための前駆体として役立ちます。

生物学: この化合物は、酵素阻害剤や受容体モジュレーターの研究に使用されています。

産業: この化合物は、農薬やその他の工業化学品の開発に使用されています。

作用機序

2-アミノピラゾロ[1,5-a]ピリジン-3-カルボニトリルの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物は、特定の酵素の活性部位に結合することにより、特定の酵素の活性を阻害し、基質のアクセスをブロックすることができます。 さらに、アゴニストまたはアンタゴニストとして作用することにより、受容体活性を調節し、様々な細胞経路に影響を与えることができます .

類似化合物との比較

類似化合物

ピラゾロ[1,5-a]ピリミジン: この化合物は、類似の縮合環構造を共有し、同様の生物活性を示します。

ピラゾロ[3,4-b]ピリジン: 異なる環縮合パターンを持つ別の関連化合物であり、その生物学的意義でも知られています.

独自性

2-アミノピラゾロ[1,5-a]ピリジン-3-カルボニトリルは、その特定の置換パターンと、明確な化学反応性と生物学的特性を付与するニトリル基の存在により、ユニークです。様々な化学反応を起こす汎用性と、様々な用途の可能性を秘めていることから、研究および産業の両方の文脈において貴重な化合物となっています。

特性

分子式 |

C8H6N4 |

|---|---|

分子量 |

158.16 g/mol |

IUPAC名 |

2-aminopyrazolo[1,5-a]pyridine-3-carbonitrile |

InChI |

InChI=1S/C8H6N4/c9-5-6-7-3-1-2-4-12(7)11-8(6)10/h1-4H,(H2,10,11) |

InChIキー |

RWJDXULDHHTDHE-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C(=NN2C=C1)N)C#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-Difluoro-3-methylimidazo[1,5-A]pyridine](/img/structure/B11917630.png)

![3,7-Dihydro-2H-thieno[3,2-f]indole](/img/structure/B11917635.png)

![Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride](/img/structure/B11917664.png)

![2H-Cyclopenta[B]quinoxaline](/img/structure/B11917672.png)

![3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile](/img/structure/B11917702.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11917704.png)